![molecular formula C7H16ClNO B6307148 Methyl[(oxan-3-yl)methyl]amine HCl CAS No. 2007925-00-8](/img/structure/B6307148.png)
Methyl[(oxan-3-yl)methyl]amine HCl
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Description
“Methyl[(oxan-3-yl)methyl]amine HCl” is a chemical compound . It’s a derivative of methylamine, which is an organic compound with a formula of CH3NH2 . This colorless gas is a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group .
Chemical Reactions Analysis
Amines like “Methyl[(oxan-3-yl)methyl]amine HCl” can undergo several reactions. They can react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr) and hydrochloric acid (HCl) to give ammonium salts . They can also react with nitrous acid, which is unstable . Primary amines react with carbonyl compounds to form imines .Scientific Research Applications
Corrosion Inhibition
Methyl[(oxan-3-yl)methyl]amine HCl and its derivatives have been studied for their corrosion inhibition properties. Boughoues et al. (2020) synthesized four amine derivative compounds and investigated their corrosion inhibition performances on mild steel in HCl medium. The study found that the adsorption of these compounds on the mild steel surface forms a protective film, which significantly enhances corrosion resistance. The efficiency of corrosion inhibition was influenced by the concentration of the compound and the substitution of groups on the aromatic ring, with molecular dynamics simulations confirming the electrochemical results (Boughoues et al., 2020).
Catalytic and Synthetic Applications
Amine derivatives, including structures similar to Methyl[(oxan-3-yl)methyl]amine HCl, are pivotal in various catalytic and synthetic processes. Senthamarai et al. (2018) emphasized the importance of N-Methyl- and N-alkylamines in both academic research and industrial production due to their presence in a large number of life-science molecules. The study reported an expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the selective synthesis of N-methylated and N-alkylated amines, highlighting the significance of these compounds in synthesis (Senthamarai et al., 2018).
Synthesis of Pharmaceutical Intermediates
The compound has been utilized in the synthesis of various pharmaceutical intermediates. Fleck et al. (2003) described a stereoselective process for the preparation of a key intermediate, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which is crucial in the preparation of premafloxacin, an antibiotic for veterinary use. The process involved asymmetric Michael addition and stereoselective alkylation, showcasing the compound's role in the development of pharmaceuticals (Fleck et al., 2003).
properties
IUPAC Name |
N-methyl-1-(oxan-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-8-5-7-3-2-4-9-6-7;/h7-8H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREZIAJOZJPDFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCOC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[(oxan-3-yl)methyl]amine hydrochloride |
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